Thieno[3,2-b]pyridine-2-carboxylic acid
Overview
Description
Thieno[3,2-b]pyridine-2-carboxylic acid: is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has been reported to interact with several targets. The primary targets include Trypsin-1 and Urokinase-type plasminogen activator . These proteins play crucial roles in various biological processes, including digestion and fibrinolysis, respectively.
Mode of Action
The interaction of this compound with its targets involves the formation of a salt-bridge interaction with Lys67 and hydrogen bonds with the amino acids Glu89 and Asp186 via a water molecule . This interaction can lead to changes in the activity of the target proteins, thereby influencing the biological processes they are involved in.
Biochemical Pathways
Given its interaction with trypsin-1 and urokinase-type plasminogen activator, it can be inferred that it may influence pathways related to digestion and fibrinolysis .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. By interacting with Trypsin-1 and Urokinase-type plasminogen activator, it can potentially influence the activity of these proteins and the biological processes they are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability . Furthermore, its solubility in water suggests that it may be mobile in the environment .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with glycogen phosphorylase, where this compound acts as an inhibitor . This interaction is significant because glycogen phosphorylase is involved in glycogen breakdown, and its inhibition can affect glucose metabolism. Additionally, this compound has been identified as a potential inhibitor of histone lysine demethylase, an enzyme that plays a role in epigenetic regulation . By inhibiting this enzyme, this compound can influence gene expression and cellular differentiation.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . This compound also affects cell signaling pathways, particularly those involved in cell proliferation and survival. For instance, it can modulate the activity of the PI3K/Akt pathway, which is crucial for cell growth and survival . Furthermore, this compound influences cellular metabolism by altering the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific active sites on target enzymes, leading to their inhibition or activation. For example, the binding of this compound to glycogen phosphorylase results in the inhibition of the enzyme’s activity, thereby reducing glycogen breakdown . Additionally, this compound can interact with transcription factors, leading to changes in gene expression. This interaction can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound can cause toxic effects, including liver and kidney damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the inhibition of glycogen phosphorylase, which affects glucose metabolism . Additionally, this compound can influence the activity of enzymes involved in lipid metabolism, thereby altering the levels of specific metabolites within the cell. The modulation of these metabolic pathways by this compound can have significant implications for cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid or other one-carbon source reagents.
Multicomponent Reactions: Another approach includes multicomponent reactions starting from 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts and reaction conditions to facilitate the cyclization and multicomponent reactions efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thieno[3,2-b]pyridine-2-carboxylic acid can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Thieno[3,2-b]pyridine-2-carboxylic acid is used as a precursor in the synthesis of complex organic molecules, including kinase inhibitors and other bioactive compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in various signaling pathways .
Medicine: The compound has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine-2-carboxylic acid: Similar in structure but with different biological activities and applications.
Thieno[3,4-b]pyridine derivatives: These compounds also exhibit significant biological activities but differ in their synthetic routes and specific applications.
Uniqueness: Thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
thieno[3,2-b]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-4-5-6(12-7)2-1-3-9-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCTPQHJWMLKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621960 | |
Record name | Thieno[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347187-30-8 | |
Record name | Thieno[3,2-b]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=347187-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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